molecular formula C5H8O2 B1310634 (S)-4-Methyldihydrofuran-2(3H)-one CAS No. 64190-48-3

(S)-4-Methyldihydrofuran-2(3H)-one

Cat. No. B1310634
CAS RN: 64190-48-3
M. Wt: 100.12 g/mol
InChI Key: ALZLTHLQMAFAPA-BYPYZUCNSA-N
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Description

(S)-4-Methyldihydrofuran-2(3H)-one is a chemical compound that falls within the category of substituted furans, which are known for their significance in the synthesis of natural products and pharmaceuticals. These compounds are often used as intermediates in the preparation of various chemical entities due to their unique structural features and reactivity.

Synthesis Analysis

The synthesis of furan derivatives, such as 4-halo-5-hydroxyfuran-2(5H)-ones, has been achieved through the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-allenoic acids. This method utilizes iodine or copper halides to induce the reaction, resulting in moderate to good yields of the desired products . Another approach for synthesizing multi-substituted dihydrofurans involves the reaction of fur-2-oylmethyltriphenylarsonium bromide with ethyl 2-acetyl-3-arylacrylate using potassium carbonate as a base, which yields trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans with high stereoselectivity .

Molecular Structure Analysis

The molecular structure of these furan derivatives is confirmed through various analytical techniques. For instance, the structure of a 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone was established by X-ray single-crystal diffraction, which is a powerful tool for determining the precise arrangement of atoms within a molecule . Similarly, the structure of trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans was confirmed by IR, H-1 NMR, MS, and HRMS, which are instrumental in elucidating the structural aspects of organic compounds .

Chemical Reactions Analysis

The chemical reactivity of furan derivatives is influenced by their functional groups and molecular structure. The halolactonization-hydroxylation sequence mentioned earlier is a testament to the reactivity of allenoic acids, which can be transformed into halogenated furanones . Additionally, the one-pot, three-component condensation reaction using acidic ionic liquid catalysts demonstrates the versatility of furan-2(5H)-ones in undergoing multi-component reactions to yield substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these furan derivatives are closely related to their molecular structure. While the specific properties of (S)-4-Methyldihydrofuran-2(3H)-one are not detailed in the provided papers, the general characteristics of furanones can be inferred. They typically exhibit good solubility in organic solvents and may possess varying boiling and melting points depending on the substituents present. The presence of halogen atoms and hydroxyl groups can also influence the acidity and reactivity of these compounds .

Scientific Research Applications

Endoplasmic Reticulum (ER) Stress Protection

A study identified novel compounds isolated from the edible mushroom Mycoleptodonoides aitchisonii, which showed activity against endoplasmic reticulum (ER) stress-dependent cell death. This suggests potential therapeutic applications for diseases where ER stress is a contributing factor (Choi et al., 2009).

Biomass-Derived Solvent Applications

2-Methyltetrahydrofuran, derived from renewable resources, is highlighted for its utility as an alternative solvent in synthesis processes, biotransformations, and material processing due to its environmental benignity and physical-chemical properties (Pace et al., 2012).

Semiconducting Materials

Research on hybrid metal iodide perovskites for optoelectronic applications shows the importance of organic cations in the synthesis of materials with high charge mobilities and photoluminescent properties (Stoumpos et al., 2013).

Organic Synthesis and Catalysis

Studies have explored the synthesis of diastereo- and enantiomerically pure compounds via lipase-catalyzed acylation, indicating the potential for (S)-4-Methyldihydrofuran-2(3H)-one derivatives in pharmaceutical synthesis (Lindström et al., 2005).

Chemical Kinetics and Combustion

Research into the combustion behavior of tetrahydrofurans, including studies on their reactivity and kinetic modeling, provides insights into their potential as biofuels (Tripathi et al., 2019).

Molecular Structure and Antioxidant Activity

A novel phthalide derivative was studied for its structure, antioxidant activity, DNA binding, and molecular docking, showing multifaceted biological applications (Yılmaz et al., 2020).

Anti-Inflammatory Activity

The anti-inflammatory activities of newly synthesized compounds highlight the potential for (S)-4-Methyldihydrofuran-2(3H)-one derivatives in the development of anti-inflammatory drugs (Osarodion, 2020).

Antifungal Activity

Compounds derived from (S)-4-Methyldihydrofuran-2(3H)-one exhibited antifungal activity against pathogenic fungi, suggesting applications in agriculture and pharmaceuticals (Viturro et al., 2001).

properties

IUPAC Name

(4S)-4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZLTHLQMAFAPA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291959
Record name (4S)-Dihydro-4-methyl-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Methyldihydrofuran-2(3H)-one

CAS RN

64190-48-3
Record name (4S)-Dihydro-4-methyl-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64190-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-Dihydro-4-methyl-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-dihydro-4-methylfuran-2(3H)-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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